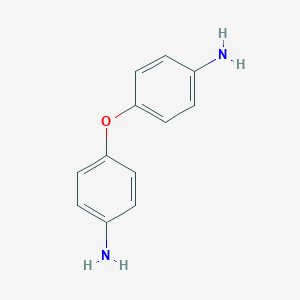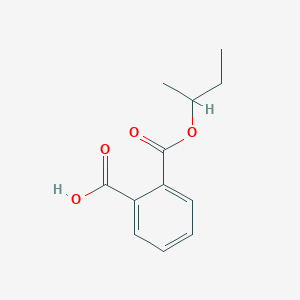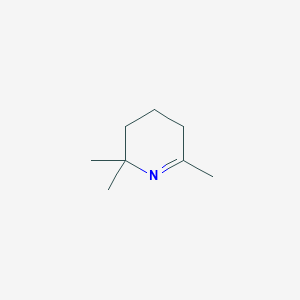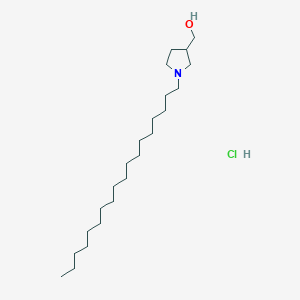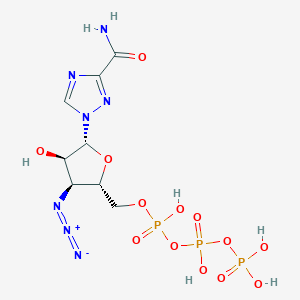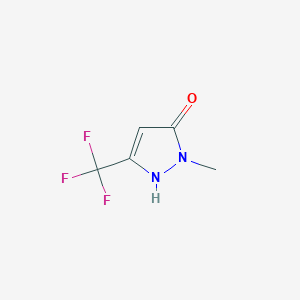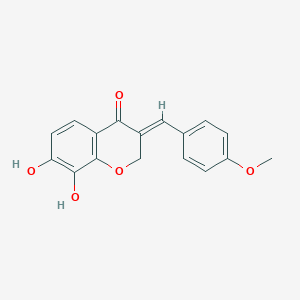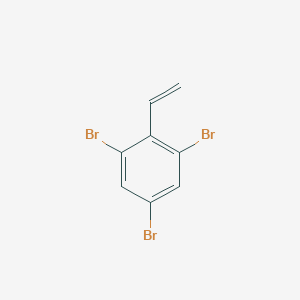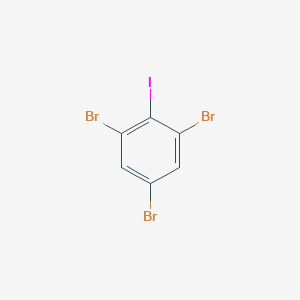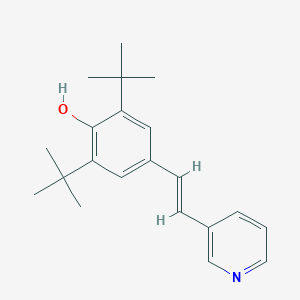
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as BHT-OPYL, is a synthetic organic compound that belongs to the family of phenols. It is widely used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing their reactivity and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the formation of free radicals.
Biochemische Und Physiologische Effekte
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been shown to have a range of biochemical and physiological effects. It can modulate the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. It can also affect the expression of genes involved in inflammation and apoptosis. In addition, it has been shown to have neuroprotective effects, such as enhancing cognitive function and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and use in various experimental systems. It is also relatively inexpensive compared to other antioxidants. However, it has some limitations, such as its solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol. One area of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action at the molecular level can provide insights into its biological effects and facilitate the design of more potent and selective antioxidants.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is a synthetic organic compound with potent antioxidant properties. It has been extensively studied for its potential applications in various industries and for its therapeutic effects in the prevention and treatment of diseases associated with oxidative stress. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with pyridine-3-carboxaldehyde, followed by a condensation reaction with acetaldehyde. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the prevention and treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDPXXCYIXDSG-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
CAS RN |
115816-05-2, 116376-62-6 |
Source


|
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

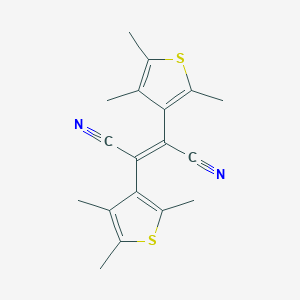
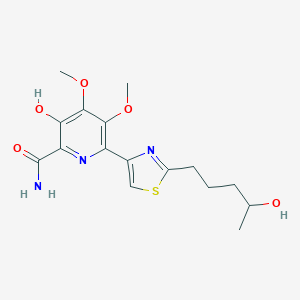
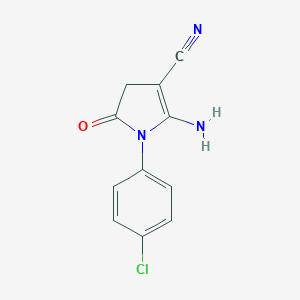
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

